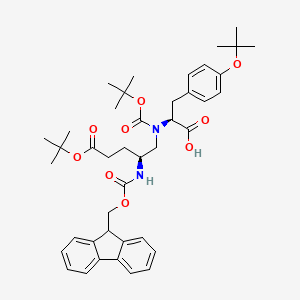![molecular formula C50H73NO12Si2 B13858297 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer. This compound is an intermediate in the synthesis of Paclitaxel and is primarily used in research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves multiple steps, including protection and deprotection of functional groups, as well as selective silylation. The key steps typically include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride to protect the hydroxyl groups.
Selective Deprotection: Removing specific protecting groups to expose reactive sites for further modification.
Silylation: Introducing silyl groups to specific positions on the molecule to achieve the desired structure
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of silyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove silyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the biological activity of Paclitaxel derivatives.
Medicine: Developing new chemotherapy agents with improved efficacy and reduced side effects.
Industry: Synthesizing advanced materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves its conversion to Paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key component of the microtubule network .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another chemotherapy agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is unique due to its specific silyl protection, which enhances its stability and allows for selective modifications. This makes it a valuable intermediate in the synthesis of Paclitaxel and other derivatives .
Propiedades
Fórmula molecular |
C50H73NO12Si2 |
|---|---|
Peso molecular |
936.3 g/mol |
Nombre IUPAC |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7-acetyloxy-2,12,13-trihydroxy-5,9,17,17-tetramethyl-8-oxo-10-triethylsilyloxy-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
InChI |
InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-36-27-35(53)49(57)29-59-43-41(49)48(36,11)42(54)39(60-31(5)52)37-30(4)34(28-50(43,58)47(37,9)10)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,53,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35+,36-,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
Clave InChI |
VKGIGHDRYWQPEZ-WJEXZQIASA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@H]2[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]3(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
SMILES canónico |
CC[Si](CC)(CC)OC1CC(C2(COC3C2C1(C(=O)C(C4=C(C(CC3(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
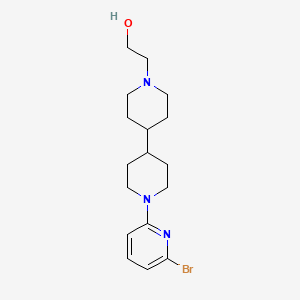


![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
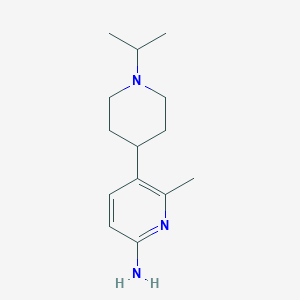
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
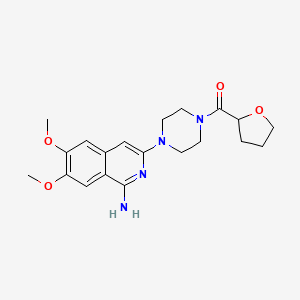
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
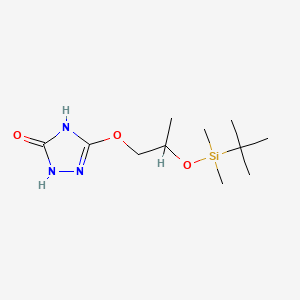
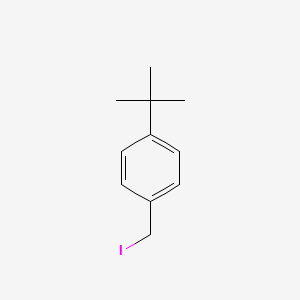
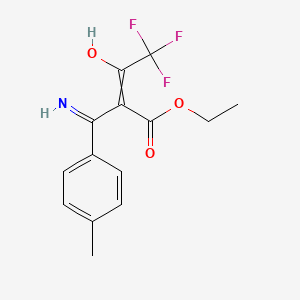
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
